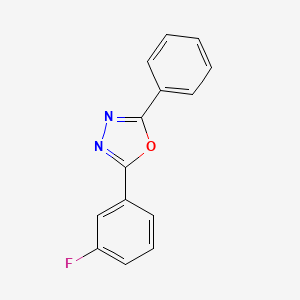
Guanosine 5'-O-(2-thiodiphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-O-(2-thiodiphosphate) is a non-hydrolyzable analog of guanosine diphosphate. It is commonly used in biochemical research as an inhibitor of G-protein activation by guanosine triphosphate and its analogs. This compound plays a significant role in studying signal transduction pathways and the regulation of various cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-O-(2-thiodiphosphate) typically involves the thiolation of guanosine diphosphate. One common method includes the reaction of guanosine diphosphate with thiophosphoryl chloride under controlled conditions to introduce the sulfur atom into the diphosphate group .
Industrial Production Methods
Industrial production of guanosine 5’-O-(2-thiodiphosphate) is less common due to its specialized use in research. large-scale synthesis can be achieved through optimized reaction conditions and purification processes, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 5’-O-(2-thiodiphosphate) primarily undergoes substitution reactions due to the presence of the thiophosphate group. It does not readily participate in oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions
The compound is often used in reactions with various nucleotides and proteins to study their interactions. Common reagents include guanosine triphosphate analogs and specific enzymes that facilitate the binding and inhibition processes .
Major Products Formed
The major products formed from reactions involving guanosine 5’-O-(2-thiodiphosphate) are typically complexes with proteins or other nucleotides. These complexes are crucial for understanding the molecular mechanisms of signal transduction .
Aplicaciones Científicas De Investigación
Guanosine 5’-O-(2-thiodiphosphate) has a wide range of applications in scientific research:
Chemistry: Used to study the properties and interactions of nucleotides and their analogs.
Biology: Plays a crucial role in investigating G-protein-coupled receptor signaling pathways.
Medicine: Helps in understanding the molecular basis of diseases related to signal transduction abnormalities.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mecanismo De Acción
Guanosine 5’-O-(2-thiodiphosphate) exerts its effects by competitively inhibiting the activation of G-proteins by guanosine triphosphate. It binds to the G-protein in place of guanosine triphosphate, preventing the activation of downstream signaling pathways. This inhibition is crucial for studying the regulation of various cellular processes and the role of G-proteins in signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
- Guanosine 5’-triphosphate
- Guanosine 5’-diphosphate
- Guanosine 5’-O-(3-thiotriphosphate)
- Guanosine 5’-O-(2-thiodiphosphate) trilithium salt
Uniqueness
Guanosine 5’-O-(2-thiodiphosphate) is unique due to its non-hydrolyzable nature, making it an effective inhibitor of G-protein activation. This property distinguishes it from other guanosine analogs, which may be hydrolyzed under physiological conditions .
Propiedades
Número CAS |
71376-97-1 |
|---|---|
Fórmula molecular |
C10H15N5O10P2S |
Peso molecular |
459.27 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-26(19,20)25-27(21,22)28/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H2,21,22,28)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
QJXJXBXFIOTYHB-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



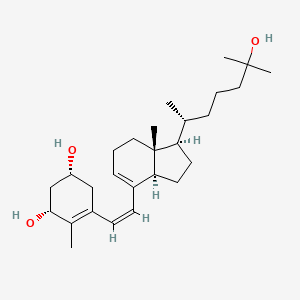
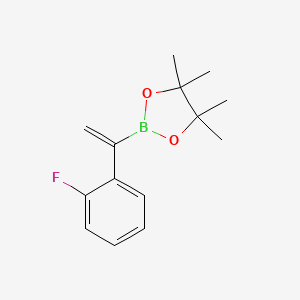
![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)

![[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13412960.png)
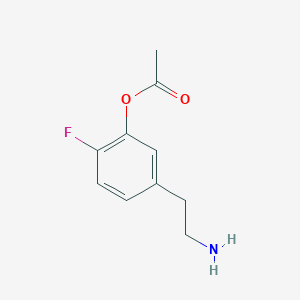
![Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate](/img/structure/B13412974.png)

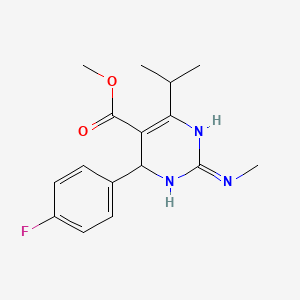

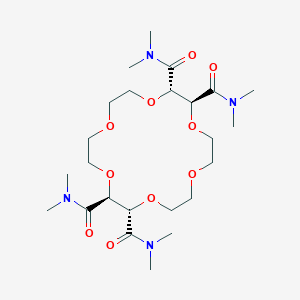
![(1S,3aS,3bS,5aS,9aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13413001.png)
